
Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
Übersicht
Beschreibung
Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-, also known as 2-Bip, is a derivative of benzimidazole . It has been studied for its interaction mechanism with sequence-specific DNA using Differential Pulse Voltammetry (DPV) .
Synthesis Analysis
The synthesis of 2-Bip and its derivatives has been achieved from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol . The synthesized compounds show single absorption and dual emission with a large Stokes shift .Molecular Structure Analysis
The molecular structure of 2-Bip is essentially planar . It forms dihedral angles with the adjacent phenyl and benzene rings . The molecule is stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
The chemical properties of 2-Bip have been examined with Differential Pulse Voltammetry (DPV) . The effect of 2-Bip on sequence-specific DNA has been investigated by evaluating both guanine and 2-Bip oxidation signal changes .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bip have been studied using various methods . The quantum yield of 2-Bip is high compared to the compound where -NH2 group is present in place of the hydroxyl group in ethanol .Wissenschaftliche Forschungsanwendungen
X-Ray Crystal Structure Analysis
The compound is used in the X-ray crystal structure analysis of selected benzimidazole derivatives . The molecule is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and the hydrogen bonds .
Synthesis of Fluorescent Derivatives
This compound is used in the synthesis of fluorescent derivatives . These derivatives show excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics .
Photophysical Properties Study
The compound is used in the study of photophysical properties of molecules exhibiting excited state intra-molecular proton transfer reactions . These molecules undergoing the ESIPT process find applications ranging from polymer UV stabilizer , laser dyes to photo-chromic materials .
Electrochemical Interaction Determination
The compound is used in the determination of electrochemical interaction with sequence-specific DNA . This helps in understanding the interaction mechanism of the compound with DNA .
Bio-Sensing and Biomedical Diagnostics
The compound finds its application in bio-sensing and biomedical diagnostics . The direct visualizations of general biochemical events, specific molecular targets or defined biochemical processes are indispensable for both in vitro and increasingly in vivo applications .
Multi-Channel Multiple Studies
The compound is used in multi-channel multiple studies . The real-time analysis of cells and whole organism is made possible with the use of an array of different labels, probes, and channels .
Wirkmechanismus
Target of Action
The primary target of the compound 2-(1H-benzo[d]imidazol-2-yl)-4-methoxyphenol, also known as 2-Bip, is sequence-specific DNA . This compound interacts with DNA sequences, which play a crucial role in the regulation of gene expression and cellular functions.
Mode of Action
2-Bip interacts with its target, DNA, through non-covalent interactions . The compound’s interaction with DNA results in changes to both guanine and 2-Bip oxidation signal changes . This interaction can affect the structure and function of DNA, leading to various downstream effects.
Biochemical Pathways
It is known that the compound’s interaction with dna can influence various cellular processes, including replication, transcription, and protein coding . These processes are part of complex biochemical pathways that regulate cell growth, division, and function.
Pharmacokinetics
The compound’s interaction with dna suggests that it may be able to penetrate cell membranes and reach the cell nucleus, where dna is located
Result of Action
The interaction of 2-Bip with DNA can lead to various molecular and cellular effects. For instance, the compound has been found to be moderately toxic to single-stranded DNA (ssDNA) and toxic to double-stranded DNA (dsDNA) . This suggests that 2-Bip could potentially be used as a drug molecule for its DNA effect .
Action Environment
The action, efficacy, and stability of 2-Bip can be influenced by various environmental factors. For example, the presence of N,N-dimethylformamide/sulfur during the synthesis of similar compounds can affect the formation of the final product . Additionally, the compound’s interaction with DNA could potentially be influenced by the cellular environment, including the presence of other molecules and ions .
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-9-6-7-13(17)10(8-9)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMLUYANKFMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431864 | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112291-46-0 | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B3213560.png)
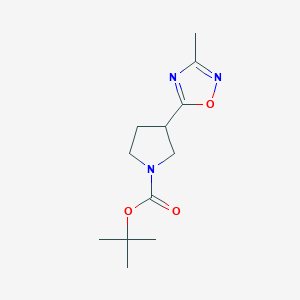
![Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3213572.png)

![4-[2-[(1R,2R)-2-(2,5-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile hydrochloride (1:1)](/img/structure/B3213586.png)




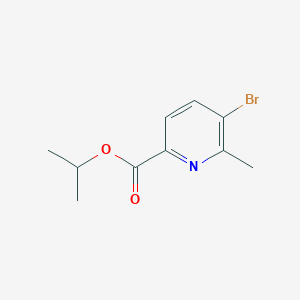
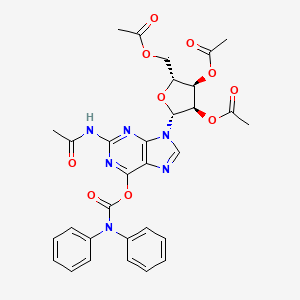
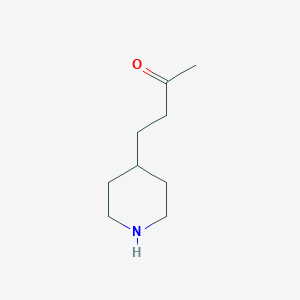
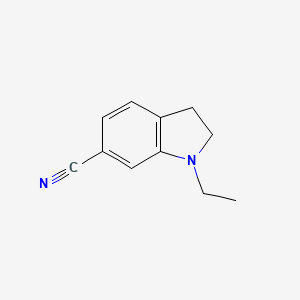
![tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate](/img/structure/B3213672.png)